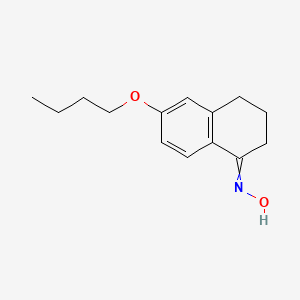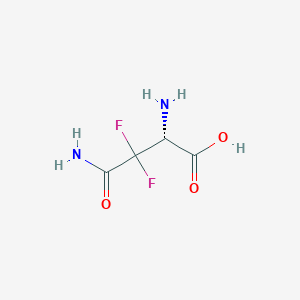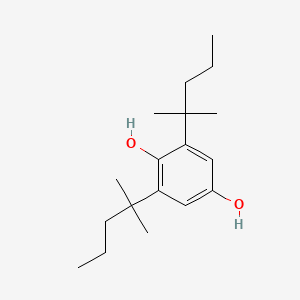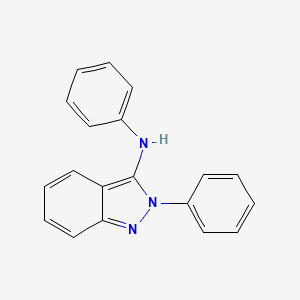
7-Methoxy-3-pentyl-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene typically involves the dearomatisation of naphthalene derivatives through nucleophilic addition of organometallic reagents. One common method includes the use of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form the desired dihydronaphthalene structure using trimethylsilylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale dearomatisation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and gold(I)-catalyzed intramolecular rearrangements are also explored for efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3-pentyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives .
Applications De Recherche Scientifique
7-Methoxy-3-pentyl-1,2-dihydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent ligand for estrogen receptors.
Medicine: Investigated for its activity as a Hepatitis C NS5B polymerase inhibitor and its potential role in treating congestive heart failure and myocardial fibrosis.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, altering their conformation and activity. As an inhibitor of Hepatitis C NS5B polymerase, it interferes with the viral replication process by binding to the active site of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-3-phenyl-1,2-dihydronaphthalene
- 7-Methoxy-3-(1-naphthoyl)-1,2-dihydronaphthalene
- 7-Methoxy-3-(2-naphthoyl)-1,2-dihydronaphthalene
Uniqueness
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .
Propriétés
Numéro CAS |
66339-10-4 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
7-methoxy-3-pentyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H22O/c1-3-4-5-6-13-7-8-15-12-16(17-2)10-9-14(15)11-13/h9-12H,3-8H2,1-2H3 |
Clé InChI |
GWWJRIYTDDYEHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC2=C(CC1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

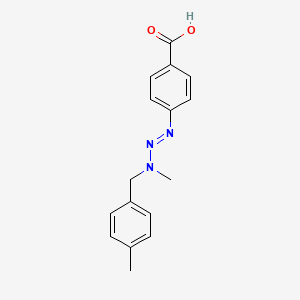
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
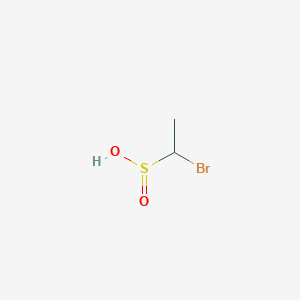
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
